![molecular formula C8H13N3O2 B2354297 ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate CAS No. 90641-64-8](/img/structure/B2354297.png)
ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-amino-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H9N3O2 . It is a white to cream to pale yellow crystalline powder .
Synthesis Analysis
The synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate and its derivatives has been studied. For instance, it was synthesized and reacted with acetic anhydride to give acetylated products . The acetylation was carried out in solvents of various polarity, namely; chloroform; dioxane; DMF; acetic anhydride, at room temperature and at boiling points; and in the presence and absence of DMAP .Molecular Structure Analysis
The molecular structure of ethyl 3-amino-1H-pyrazole-4-carboxylate can be represented by the InChI Key YPXGHKWOJXQLQU-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving ethyl 3-amino-1H-pyrazole-4-carboxylate have been explored. For example, it was reacted with acetic anhydride to give acetylated products . The acetylated products are mainly nitrogen atoms in the ring .Physical And Chemical Properties Analysis
Ethyl 3-amino-1H-pyrazole-4-carboxylate is a white to cream to pale yellow crystalline powder . It has a melting point of 102.0-109.0°C .Scientific Research Applications
1. Synthesis and Structural Studies
Ethyl 3-amino-1H-pyrazole-4-carboxylate and its derivatives are key intermediates in the synthesis of various heterocyclic compounds. For instance, the compound has been utilized in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ et al., 2012). Additionally, its structural properties have been explored through X-ray crystallography (B. Kumar et al., 2018).
2. Corrosion Inhibition
Research shows that derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, serve as effective corrosion inhibitors for mild steel, beneficial in industrial applications (Dohare et al., 2017).
3. Agricultural Uses
Some derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate exhibit fungicidal properties and can influence plant growth regulation, suggesting potential applications in agriculture (Minga, 2005).
4. Synthesis of Pyrazoloazines
Ethyl 3-amino-1H-pyrazole-4-carboxylate is used in the synthesis of pyrazoloazines, compounds valuable in agriculture and medicine. It undergoes diazotization and couples with activated methylene compounds to form various derivatives (Youssef et al., 2001).
5. Antimicrobial and Anticancer Potential
Novel compounds synthesized from ethyl 3-amino-1H-pyrazole-4-carboxylate have shown significant antimicrobial and anticancer activities, indicating its utility in pharmaceutical research (Hafez et al., 2016).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-amino-1-ethylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-11-5-6(7(9)10-11)8(12)13-4-2/h5H,3-4H2,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJGSMVGIBCGIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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